molecular formula C16H20O3 B1465134 cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735275-05-5

cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1465134
CAS No.: 735275-05-5
M. Wt: 260.33 g/mol
InChI Key: MJPXWEPTEXEQDZ-UHFFFAOYSA-N
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Description

cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C16H20O3. It is a derivative of cyclohexane carboxylic acid, featuring a 2-methylphenyl group and an oxoethyl group attached to the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane carboxylic acid with 2-methylphenyl acetic acid under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

  • cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Comparison: While these compounds share structural similarities, cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to the position and nature of its substituents.

Properties

IUPAC Name

(1R,3S)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-5-2-3-8-14(11)15(17)10-12-6-4-7-13(9-12)16(18)19/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H,18,19)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPXWEPTEXEQDZ-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)C[C@H]2CCC[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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